2-(1H-indazol-5-yloxy)benzoic acid
Description
2-(1H-Indazol-5-yloxy)benzoic acid is a benzoic acid derivative featuring an indazole moiety attached via an ether linkage at the 2-position of the benzoic acid core. The indazole group introduces aromaticity and hydrogen-bonding capabilities, which may enhance interactions with biological targets.
Properties
Molecular Formula |
C14H10N2O3 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-(1H-indazol-5-yloxy)benzoic acid |
InChI |
InChI=1S/C14H10N2O3/c17-14(18)11-3-1-2-4-13(11)19-10-5-6-12-9(7-10)8-15-16-12/h1-8H,(H,15,16)(H,17,18) |
InChI Key |
CNKOVUXECBUNCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC3=C(C=C2)NN=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 2-(1H-indazol-5-yloxy)benzoic acid, differing primarily in substituents on the benzoic acid or aromatic moieties:
Binding Affinity and Receptor Interactions
Data from docking studies (Table 1, ) highlight the role of substituents in modulating interactions with receptors like T1R3:
- 2-Benzoylbenzoic acid : ΔGbinding = -8.2 kcal/mol; interacts with residues Tyr215 and Asp307 via hydrogen bonding.
- 2-(4-Methylbenzoyl)benzoic acid : ΔGbinding = -9.1 kcal/mol; enhanced hydrophobic interactions due to methyl group.
- 2-(4-Methoxybenzoyl)benzoic acid : ΔGbinding = -9.5 kcal/mol; methoxy group facilitates polar interactions.
However, increased steric bulk could offset these gains, necessitating further experimental validation.
Physicochemical Properties
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